O-Butylhydroxylamine

Descripción general

Descripción

O-Butylhydroxylamine is an organic compound with the chemical formula C₄H₁₂ClNO. It is commonly used as a reagent in organic synthesis, particularly as a protecting group for amine compounds. This compound is typically found in the form of white or white granular or crystalline solid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-Butylhydroxylamine can be synthesized through the condensation reaction of dibutyl phthalate and ammonia . This method involves the reaction of dibutyl phthalate with ammonia under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced by similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the desired form.

Análisis De Reacciones Químicas

Types of Reactions: O-Butylhydroxylamine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in substitution reactions to form ethers and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Oximes and nitroso compounds.

Reduction: Amines.

Substitution: Ethers and other derivatives.

Aplicaciones Científicas De Investigación

Chemistry

O-Butylhydroxylamine is extensively used as a reagent in organic synthesis, particularly for:

- Protection of Amine Groups : It forms stable O-butoxyamine esters that protect amine functionalities during multi-step syntheses.

- Synthesis of Oximes : It can be oxidized to produce oximes, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has been employed in the synthesis of biologically active molecules:

- Neuroprotective Agents : Its derivatives, such as N-tert-butyl hydroxylamine (NtBHA), have shown potential neuroprotective effects by reducing oxidative stress and improving mitochondrial function in neuronal models.

- Antioxidant Properties : NtBHA has demonstrated the ability to mitigate iron overload in retinal cells, relevant for age-related macular degeneration.

Medicine

This compound is being investigated for its therapeutic potentials:

- Neurodegenerative Diseases : Studies indicate that NtBHA can cross the blood-brain barrier and provide neuroprotection in models of lysosomal storage disorders.

- Anti-inflammatory Activity : Research suggests that it modulates inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Industry

In industrial applications, this compound is utilized for:

- Production of Chemical Intermediates : It serves as a building block in the synthesis of various chemicals.

- Stabilization in Formulations : Its stabilizing properties are leveraged in different formulations to enhance product shelf-life and efficacy.

Neurodegenerative Disease Model

Research has shown that NtBHA significantly impacts neuronal health:

- In models of neuronal ceroid lipofuscinosis (a type of lysosomal storage disorder), NtBHA reduced lysosomal ceroid accumulation and extended lifespan in treated mice.

Age-related Macular Degeneration

In studies involving retinal pigment epithelial cells:

- NtBHA was found to reduce intracellular iron levels and oxidative stress markers while restoring mitochondrial function, highlighting its potential as a therapeutic agent for age-related macular degeneration.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory responses |

Mecanismo De Acción

The mechanism of action of O-Butylhydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable intermediates with electrophiles, which can then undergo further transformations. In biological systems, it has been shown to exhibit neuroprotective effects by reducing free radical generation and protecting mitochondrial function .

Comparación Con Compuestos Similares

- O-tert-Butylhydroxylamine

- O-Benzylhydroxylamine

- O-Ethylhydroxylamine

- Methoxyamine

Comparison: O-Butylhydroxylamine is unique in its ability to form stable O-butoxyamine esters, which are useful in protecting amine groups during synthesis . Compared to O-tert-Butylhydroxylamine, it has a different alkyl group, which can influence its reactivity and stability. O-Benzylhydroxylamine and O-Ethylhydroxylamine have different substituents, which can affect their applications and reactivity in various chemical reactions .

Actividad Biológica

O-Butylhydroxylamine, particularly its derivative N-tert-butyl hydroxylamine (NtBHA), has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is a hydroxylamine derivative, commonly utilized in organic synthesis and as a reagent in various chemical reactions. Its derivatives are often employed in the preparation of biologically active compounds, including potential pharmaceuticals. For instance, NtBHA has been synthesized for applications ranging from antioxidant properties to potential therapeutic interventions in neurodegenerative diseases.

Antioxidant Properties

NtBHA is recognized for its antioxidant capabilities, particularly in protecting cells from oxidative stress. Research indicates that it can mitigate iron overload in human retinal pigment epithelial (RPE) cells, which is relevant for conditions such as age-related macular degeneration (AMD). In experimental settings, NtBHA reduced intracellular iron levels and oxidative stress markers while restoring mitochondrial function .

Neuroprotective Effects

In studies involving neuronal models, NtBHA demonstrated significant neuroprotective effects. It was shown to cross the blood-brain barrier and reduce lysosomal ceroid accumulation in neuronal ceroid lipofuscinosis (INCL) models. This action not only slowed neurological decline but also extended lifespan in treated mice . The compound's ability to cleave thioester linkages in palmitoylated proteins further supports its potential as a therapeutic agent for lysosomal storage disorders.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that NtBHA can modulate inflammatory responses, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Case Studies

- Neurodegenerative Disease Model :

- Age-related Macular Degeneration :

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.

- Metal Chelation : By chelating excess iron, NtBHA reduces oxidative stress and mitigates cellular damage associated with iron overload.

- Modulation of Enzymatic Activity : It influences various enzymatic pathways related to oxidative stress response and lipid metabolism.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

O-butylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-3-4-6-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVVIGQKJZLJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

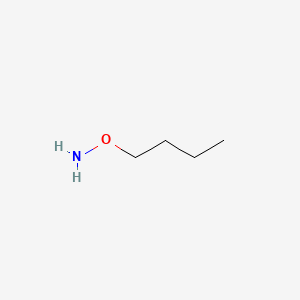

CCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204773 | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-77-5 | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005622775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.